N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline
Description
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline is a nitrovinyl sulfonamide derivative characterized by a trifluoromethyl-substituted aniline core linked to a benzenesulfonyl-nitroethenyl group. The compound’s structure combines electron-withdrawing groups (nitro, sulfonyl, and trifluoromethyl) with a conjugated ethenyl bridge, which may confer unique electronic and steric properties. Such structural motifs are often associated with applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., nonlinear optics) due to their polarizable π-systems and stability .
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4S/c16-15(17,18)11-5-4-6-12(9-11)19-10-14(20(21)22)25(23,24)13-7-2-1-3-8-13/h1-10,19H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLWEJHGIWLRIL-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC(=C2)C(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate benzenesulfonamide. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and triethylamine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is provided below.
Table 1: Structural and Functional Group Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Functional Features |
|---|---|---|---|---|
| N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline (Target) | 3-(trifluoromethyl)aniline, benzenesulfonyl, nitroethenyl | C15H11F3N2O4S | 372.32 | Strong electron-withdrawing trifluoromethyl, sulfonyl, and nitro groups |
| 3-Methyl-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline | 3-methylaniline, benzenesulfonyl, nitroethenyl | C15H14N2O4S | 318.35 | Methyl group (electron-donating) vs. trifluoromethyl; altered lipophilicity |
| N-[(E)-2-(4-Chlorobenzenesulfonyl)-2-nitroethenyl]-4-[(trifluoromethyl)sulfanyl]aniline | 4-chlorobenzenesulfonyl, 4-(trifluoromethyl)sulfanyl, nitroethenyl | C15H9ClF3N2O4S2 | 438.84 | Chloro and sulfanyl groups enhance halogen bonding and sulfur-mediated reactivity |
| N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline | Thiophene, trifluoromethylaniline, ethyl linker | C14H14F3NS | 285.33 | Thiophene introduces aromatic heterocycle; reduced steric bulk |
| N-Benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide | Benzyl, acetamide, phenylsulfonyl | C22H19F3N2O3S | 448.46 | Acetamide linker increases hydrogen-bonding potential |
Key Findings from Comparative Analysis:
Substitution with 4-chlorobenzenesulfonyl (438.84 g/mol) introduces halogen-based interactions, while the sulfanyl group in may participate in redox reactions or metal coordination .
The acetamide derivative (448.46 g/mol) features a flexible linker, which may enhance solubility in polar solvents via hydrogen bonding .
Structural Rigidity: The conjugated nitroethenyl bridge in the target compound and its analogs (e.g., ) likely stabilizes planar configurations, as seen in related Schiff bases (C–N bond lengths: 1.270–1.295 Å) . This rigidity contrasts with the non-planar conformations observed in some phenol-imine tautomers .
Biological Relevance :
- While direct biological data for the target compound are unavailable, trifluoromethyl-aniline derivatives are frequently used in kinase inhibitors due to their metabolic stability and hydrophobic interactions .
Research Implications and Gaps
- Unanswered Questions : Comparative studies on thermodynamic stability, catalytic activity, or biological efficacy are absent in the current evidence. Further experimental work is needed to validate computational predictions of electronic properties.
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by the presence of a benzenesulfonyl group, a nitroethenyl moiety, and a trifluoromethyl substituent on the aniline ring, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Nitroethenyl Group : The nitro group is introduced through nitration of the corresponding ethylene derivative.
- Sulfonylation : The benzenesulfonyl group is attached via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base like sodium hydroxide.
- Trifluoromethylation : The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit enzymes involved in cancer proliferation.
- Protein Modification : The sulfonyl group can interact with nucleophilic sites on proteins, potentially altering their function.
Antiproliferative Activity
Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 8q | HeLa | 83 | Tubulin polymerization inhibitor |
| 8r | MDA-MB-231 | 101 | Induces apoptosis |
| 8s | HT-29 | 91 | Cell cycle arrest in G2/M phase |
These compounds have shown to inhibit tubulin polymerization more effectively than established drugs like combretastatin A-4 (CA-4), highlighting their potential as cancer therapeutics .
Case Studies
- Anticancer Activity : In a study involving various substituted anilines, compounds with similar structures to this compound demonstrated potent activity against A549 and Jurkat cell lines, with some derivatives showing IC50 values in the low nanomolar range .
- In Vivo Studies : In zebrafish models, certain derivatives led to significant inhibition of tumor growth, suggesting that these compounds could be further developed into viable anticancer agents .
Applications in Research and Industry
This compound has potential applications in:
- Drug Development : As a lead compound for synthesizing new anticancer agents.
- Chemical Research : Used as a building block for synthesizing other complex organic molecules.
- Industrial Applications : Potential use in producing dyes and specialty chemicals due to its unique chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
